2-Methyl-7-(oxetan-3-yl)quinoline
Description
2-Methyl-7-(oxetan-3-yl)quinoline is a quinoline derivative featuring a methyl group at the 2-position and an oxetane ring at the 7-position. The quinoline core, a fused benzene-pyridine system, is widely utilized in medicinal chemistry due to its versatility in interacting with biological targets . The oxetane substituent, a strained three-membered oxygen-containing heterocycle, enhances solubility and metabolic stability compared to bulkier or non-polar groups . For instance, 7-substituted quinolines often exhibit modified electronic and steric profiles, influencing reactivity and bioactivity .
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-methyl-7-(oxetan-3-yl)quinoline |
InChI |
InChI=1S/C13H13NO/c1-9-2-3-10-4-5-11(6-13(10)14-9)12-7-15-8-12/h2-6,12H,7-8H2,1H3 |
InChI Key |
UAPFHGQAEYMITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3COC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects at the 7-Position
| Compound | Substituent at C7 | Key Properties |
|---|---|---|
| 2-Methyl-7-(oxetan-3-yl)quinoline | Oxetane | High solubility (polar oxygen), moderate steric hindrance, metabolic stability |
| 2-Methyl-7-(trifluoromethyl)quinoline | Trifluoromethyl | Enhanced lipophilicity, electron-withdrawing effects |
| 7-(2-Ethoxyethoxy)quinoline | Ethoxyethoxy | Flexible chain, higher molecular weight, reduced metabolic stability |
Heterocyclic Substituent Comparisons
The oxetane group distinguishes this compound from other heterocycle-substituted quinolines:
- Chloroquine/Hydroxychloroquine : Piperazine (6-membered) or oxazine (6-membered) at C4 enable strong interactions with biological targets (e.g., antimalarial activity) but introduce conformational flexibility .
- 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline: The 5-membered dioxolane at C3 provides electron-rich character but lacks the strain of oxetane, reducing reactivity .
Table 2: Heterocyclic Substituent Impact
| Compound | Heterocycle | Ring Size | Key Attributes |
|---|---|---|---|
| This compound | Oxetane | 3 | Polar, strained, enhances solubility |
| Chloroquine | Piperazine (C4) | 6 | Basic nitrogen, flexible, broad bioactivity |
| 3-(1,3-Dioxolan-2-yl)-...quinoline | Dioxolane (C3) | 5 | Electron-rich, rigid conformation |
Spectroscopic and Structural Data
While direct spectroscopic data for this compound are unavailable, analogs provide benchmarks:
- 3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b): Exhibits distinct $^1$H NMR signals for methyl (δ 2.52 ppm) and hydroxyethyl groups (δ 3.75 ppm) . The oxetane’s protons in the target compound would likely resonate near δ 4.5–5.0 ppm, similar to oxetane-containing drugs.
Preparation Methods
Quinoline Core Formation via Pfitzinger Reaction
The Pfitzinger reaction remains a cornerstone for constructing the quinoline scaffold. As demonstrated in the synthesis of 8-fluoro-2-methylquinolin-3-ol, 7-fluoroindoline-2,3-dione reacts with 1-chloropropan-2-one in aqueous calcium oxide at 80°C to form 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid. Decarboxylation in nitrobenzene at 210°C subsequently yields the 2-methylquinoline derivative. Adapting this protocol, the 7-position can be functionalized with oxetane through late-stage coupling (Figure 1A).
Critical Parameters
-
Temperature control during decarboxylation (210°C ± 5°C)
-
Solvent selection: Nitrobenzene enables efficient CO₂ elimination
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 80°C | 12 | 72 |
| Amination | Oxetane-3-ylmethanamine, K₂CO₃ | 110°C | 24 | 68 |
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Oxetane Attachment
Palladium-mediated reactions enable direct arylation at the quinoline 7-position. A representative protocol involves:
-
Generating 7-bromo-2-methylquinoline via radical bromination
-
Coupling with oxetan-3-ylboronic ester under Pd(PPh₃)₄ catalysis
-
Optimizing solvent (toluene/EtOH) and base (Na₂CO₃) for 58% yield
Advantages
Wacker-Type Oxidative Cyclization
Wang et al. (2011) developed a PdCl₂/CuCl system for constructing 2-methylquinolines from propargylamines. Adapting this, 7-(oxetan-3-yl) substituents can be introduced via:
-
Oxidative cyclization of 3-(oxetan-3-yl)propargylamine with ketones
Limitations
Decarboxylative Functionalization Routes
Carboxylic Acid Intermediates
8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid serves as a versatile intermediate. Decarboxylation at 210°C generates reactive sites for oxetane coupling:
Post-decarboxylation, Mitsunobu conditions (DEAD, PPh₃) facilitate oxetane-3-ol coupling with 65% efficiency.
Oxetane Ring-Opening/Closing Tactics
The oxetane moiety can be introduced through strain-release strategies:
-
Regioselective azide opening to form aminool intermediates
-
Cyclization under basic conditions (KOtBu) to reform oxetane
This approach avoids preformed oxetane reagents but requires multistep optimization.
Comparative Analysis of Methodologies
Table 2: Synthesis Method Efficiency
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Pfitzinger + Amination | 4 | 52 | Scalability |
| Suzuki Coupling | 3 | 58 | Stereocontrol |
| Wacker Cyclization | 2 | 45 | Atom Economy |
| Decarboxylative | 5 | 41 | Functional Group Tolerance |
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-7-(oxetan-3-yl)quinoline, and how can reaction conditions be systematically optimized?
The synthesis of this compound can leverage methods analogous to Skraup-type cyclizations or solvent-free fusion protocols. Key variables include:
- Catalyst selection : Acidic conditions (e.g., H₂SO₄) promote cyclization, while base-mediated steps may stabilize intermediates.
- Temperature control : Thermal cyclization typically requires reflux (100–150°C), but solvent-free methods (e.g., fusion) may reduce energy input .
- Oxetane incorporation : Oxetan-3-yl groups (e.g., from oxetan-3-amine derivatives) can be introduced via nucleophilic substitution or cross-coupling reactions. Reaction progress should be monitored via TLC or HPLC .
Q. How can researchers validate the structural identity and purity of this compound?
- Spectroscopic characterization : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C2, oxetane at C7). FT-IR can verify functional groups (e.g., C-O in oxetane).
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.
- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves stereochemical ambiguities .
- Purity assessment : Use HPLC (>95% purity) with UV detection at λ ≈ 254 nm (quinoline absorption band) .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for this compound derivatives?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) across labs using positive controls (e.g., ciprofloxacin).
- Structural analogs : Compare data with related compounds (e.g., 7-fluoroquinolines) to isolate oxetane-specific effects .
- Computational validation : Perform molecular docking to predict target binding (e.g., DNA gyrase) and correlate with experimental IC₅₀ values . Document methodological details (e.g., solvent, cell lines) to enable cross-study analysis .
Q. How can structure-activity relationship (SAR) studies be designed to explore the oxetan-3-yl group’s role in biological activity?
- Substituent variation : Synthesize analogs with oxetane replaced by cyclopropane, tetrahydrofuran, or other bioisosteres.
- Pharmacokinetic profiling : Assess logP, solubility, and metabolic stability (e.g., hepatic microsome assays) to link oxetane’s polarity to bioavailability .
- Target engagement : Use radiolabeled derivatives (e.g., ³H or ¹⁴C) to quantify binding affinity in vitro .
Q. What crystallographic challenges arise in resolving this compound structures, and how are they mitigated?
- Disorder in oxetane rings : Collect high-resolution data (≤0.8 Å) and apply SHELXL restraints to model ring conformations .
- Twinned crystals : Use PLATON/TWINROTMAT to identify twin laws and refine using HKLF5 format .
- Thermal motion : Cool crystals to 100 K (N₂ stream) and apply anisotropic displacement parameters (ADPs) during refinement .
Q. How should researchers design experiments to resolve discrepancies in reaction yields during scale-up?
- Kinetic profiling : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation and optimize mixing efficiency.
- Byproduct analysis : Employ LC-MS to identify impurities (e.g., N-oxides from over-oxidation) and adjust stoichiometry .
- Process automation : Implement flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
- Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values.
- Error propagation : Use bootstrap resampling to estimate confidence intervals for potency metrics.
- Multivariate analysis : Apply PCA or cluster analysis to compare activity profiles across analogs .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Detailed documentation : Report exact reagent grades, purification methods (e.g., column chromatography gradients), and equipment calibration.
- Open data sharing : Deposit spectral data (NMR, MS) in public repositories (e.g., PubChem) and cite using persistent identifiers .
- Collaborative validation : Partner with independent labs to replicate key steps (e.g., oxetane coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
